molecular formula C16H14INO3 B5199468 methyl 3-[(4-iodobenzoyl)amino]-4-methylbenzoate

methyl 3-[(4-iodobenzoyl)amino]-4-methylbenzoate

Cat. No.: B5199468
M. Wt: 395.19 g/mol
InChI Key: SLDNVCDHOHRVTH-UHFFFAOYSA-N
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Description

Methyl 3-[(4-iodobenzoyl)amino]-4-methylbenzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MIAM or MIBAM and has been synthesized using different methods. The purpose of

Mechanism of Action

The mechanism of action of MIBAM involves the inhibition of certain enzymes that are involved in cancer cell proliferation. MIBAM has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. By inhibiting the activity of HDACs, MIBAM can induce the expression of certain genes that are involved in the regulation of cell cycle and apoptosis.
Biochemical and physiological effects
Methyl 3-[(4-iodobenzoyl)amino]-4-methylbenzoate has been shown to have various biochemical and physiological effects. Studies have shown that MIBAM can induce apoptosis and cell cycle arrest in cancer cells. MIBAM has also been shown to inhibit the activity of HDACs, which can lead to changes in gene expression and cell differentiation.

Advantages and Limitations for Lab Experiments

One of the major advantages of using MIBAM in lab experiments is its potential application in cancer research. MIBAM has been shown to inhibit the growth of cancer cells and induce apoptosis, which makes it a promising candidate for the development of cancer therapies. However, one of the limitations of using MIBAM in lab experiments is its toxicity. MIBAM has been shown to have toxic effects on normal cells, which can limit its potential application in certain research areas.

Future Directions

There are several future directions for the research on MIBAM. One of the directions is to investigate the potential application of MIBAM in combination with other drugs for cancer therapy. Another direction is to investigate the mechanism of action of MIBAM in more detail to identify potential targets for cancer therapy. Additionally, future research can focus on identifying ways to reduce the toxicity of MIBAM while maintaining its anticancer activity.
Conclusion
Methyl 3-[(4-iodobenzoyl)amino]-4-methylbenzoate is a chemical compound that has potential applications in various fields of scientific research. Its anticancer activity and ability to induce apoptosis and cell cycle arrest make it a promising candidate for the development of cancer therapies. However, its toxicity can limit its potential application in certain research areas. Future research can focus on investigating the mechanism of action of MIBAM in more detail and identifying potential targets for cancer therapy.

Synthesis Methods

Methyl 3-[(4-iodobenzoyl)amino]-4-methylbenzoate can be synthesized using different methods. One of the most common methods involves the reaction of 4-iodobenzoic acid with thionyl chloride to form 4-iodobenzoyl chloride, which is then reacted with 3-amino-4-methylbenzoic acid to form MIBAM. Another method involves the reaction of 4-iodobenzamide with methyl 4-methylbenzoate in the presence of a base to form MIBAM.

Scientific Research Applications

Methyl 3-[(4-iodobenzoyl)amino]-4-methylbenzoate has potential applications in various fields of scientific research. One of the most promising applications of MIBAM is in the field of cancer research. Studies have shown that MIBAM can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. MIBAM has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.

Properties

IUPAC Name

methyl 3-[(4-iodobenzoyl)amino]-4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14INO3/c1-10-3-4-12(16(20)21-2)9-14(10)18-15(19)11-5-7-13(17)8-6-11/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDNVCDHOHRVTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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